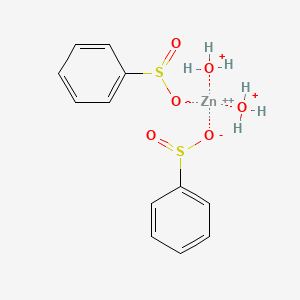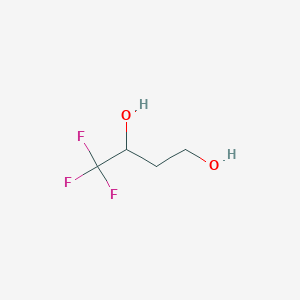
4,4,4-Trifluorobutane-1,3-diol
描述
4,4,4-Trifluorobutane-1,3-diol is a fluorinated organic compound with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research.
准备方法
The synthesis of 4,4,4-Trifluorobutane-1,3-diol can be achieved through several methods. One notable method involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone, followed by a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl. The final step involves hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl group to obtain this compound . This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride, making it more environmentally friendly and safer .
化学反应分析
4,4,4-Trifluorobutane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents . Major products formed from these reactions include trifluoromethylated derivatives and other fluorinated compounds .
科学研究应用
4,4,4-Trifluorobutane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a solvent, a surface-active agent, and a reagent in organic synthesis. In biology and medicine, it is investigated for its potential biological activity, including antimicrobial and analgesic properties . The compound is also used in the preparation of lactone and lactam compounds, which are central nervous system inhibitors and immunizing agents . Additionally, it finds applications in the production of liquid crystal materials and organic conductors .
作用机制
The mechanism of action of 4,4,4-Trifluorobutane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms in the compound enhances its ability to form hydrogen bonds, leading to more stable interactions with biological molecules . This property contributes to its antimicrobial and analgesic activities, as it can effectively interact with microbial cell membranes and pain receptors .
相似化合物的比较
4,4,4-Trifluorobutane-1,3-diol can be compared with other similar fluorinated compounds, such as 4,4,4-Trifluoro-1-butanol and 4,4,4-Trifluorobutane-1-ol . These compounds share similar structural features but differ in their functional groups and specific applications. For instance, 4,4,4-Trifluoro-1-butanol is primarily used as a chemical intermediate, while 4,4,4-Trifluorobutane-1-ol is utilized in the synthesis of various fluorinated derivatives . The unique combination of hydroxyl groups and trifluoromethyl groups in this compound makes it particularly valuable for applications requiring strong hydrogen bonding and enhanced biological activity .
属性
IUPAC Name |
4,4,4-trifluorobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306763 | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-25-0 | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
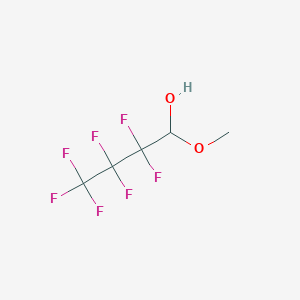
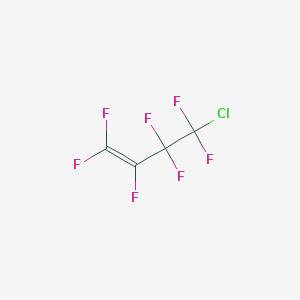
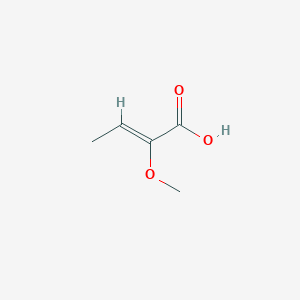
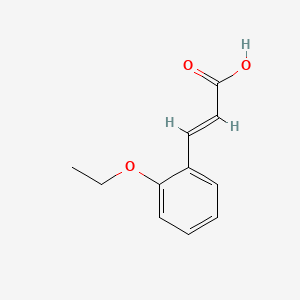
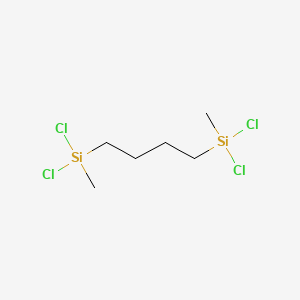
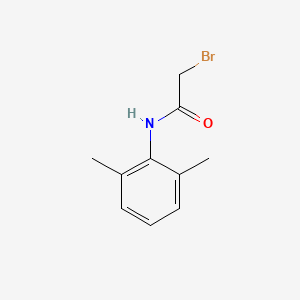
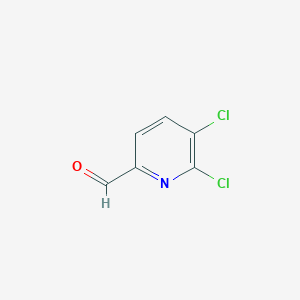
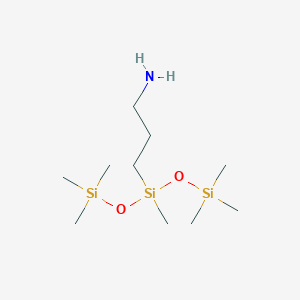

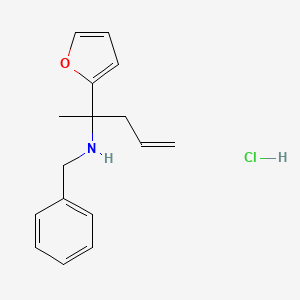
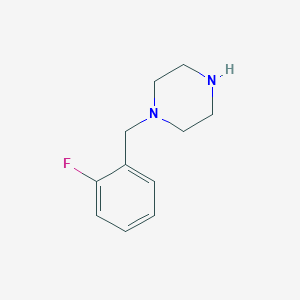
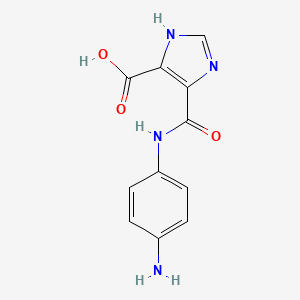
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
